N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide
Description
This compound is a benzamide derivative featuring a 1,3-benzodioxole group, a piperazine ring substituted with a 2-fluorophenyl moiety, and a 4-nitrobenzamide terminal group.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O5/c27-21-3-1-2-4-22(21)29-11-13-30(14-12-29)23(19-7-10-24-25(15-19)36-17-35-24)16-28-26(32)18-5-8-20(9-6-18)31(33)34/h1-10,15,23H,11-14,16-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCGOSWWHDPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Piperazine Group: The fluorophenyl piperazine can be synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.
Coupling Reactions: The benzodioxole and fluorophenyl piperazine intermediates are then coupled using a suitable linker, often involving alkylation or acylation reactions.
Final Assembly: The nitrobenzamide group is introduced in the final step, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors, enzymes, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features of Analogues
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Target Compound and Analogues
Analysis of Substituent Effects
Benzodioxole Group : Present in the target compound and ’s carbothioamide analogue , this group enhances aromatic π-π stacking and metabolic stability. Its absence in and compounds reduces lipophilicity.
Piperazine Substituents: The 2-fluorophenyl group in the target compound may confer selectivity toward receptors with hydrophobic pockets (e.g., 5-HT1A).
’s methylbenzamide and ’s acetamide lack nitro groups, reducing electrophilicity .
Research Findings and Implications
While pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Selectivity: The 2-fluorophenylpiperazine may enhance receptor subtype selectivity compared to non-fluorinated analogues.
- Metabolic Stability: The benzodioxole group in the target compound and ’s analogue could reduce oxidative metabolism compared to non-benzodioxole derivatives.
- Electron Effects : The 4-nitro group may stabilize the amide bond, prolonging half-life relative to ’s methylbenzamide.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety, a piperazine ring, and a nitrobenzamide group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives.
- Synthesis of the Piperazine Ring : Hydrogenation of pyridine derivatives.
- Final Coupling : Amide bond formation with reagents like EDCI or DCC.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as:
- Enzyme Inhibitor : Potentially inhibiting specific enzymes involved in disease pathways.
- Receptor Modulator : Influencing receptor-mediated signaling pathways.
In Vitro Studies
Recent studies have evaluated the compound's activity against various cancer cell lines and enzymatic assays. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Huh7 (hepatocellular carcinoma) | <10 | Significant inhibition observed |
| Caco2 (colorectal adenocarcinoma) | 8 | Notable antitumor activity |
| MDA-MB 231 (breast carcinoma) | 12 | Moderate inhibition |
| PC3 (prostate carcinoma) | >20 | Limited efficacy |
Case Studies
- Study on DYRK1A Inhibition :
- Antiproliferative Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
